2-(3-Trifluoromethylbenzoyl)pyridine
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Overview
Description
2-(3-Trifluoromethylbenzoyl)pyridine is an organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyridine ring.
Mechanism of Action
Target of Action
It is known that trifluoromethylated compounds often interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .
Mode of Action
Trifluoromethylated compounds are known to interact with their targets in a variety of ways, often leading to changes in the function of the target .
Biochemical Pathways
Trifluoromethylated compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Trifluoromethylbenzoyl)pyridine . These factors could include pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Trifluoromethylbenzoyl)pyridine typically involves the reaction of 3-trifluoromethylbenzoyl chloride with pyridine under basic conditions. One common method is the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Trifluoromethylbenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(3-Trifluoromethylbenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Trifluoromethylbenzoyl)pyridine
- 2-(2-Trifluoromethylbenzoyl)pyridine
- 2-(3-Trifluoromethylphenyl)pyridine
Uniqueness
2-(3-Trifluoromethylbenzoyl)pyridine is unique due to the specific positioning of the trifluoromethyl group on the benzoyl moiety, which can significantly influence its chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
pyridin-2-yl-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)10-5-3-4-9(8-10)12(18)11-6-1-2-7-17-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTAZWNLGPDDDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641998 |
Source
|
Record name | (Pyridin-2-yl)[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27693-47-6 |
Source
|
Record name | 2-Pyridinyl[3-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27693-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Pyridin-2-yl)[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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